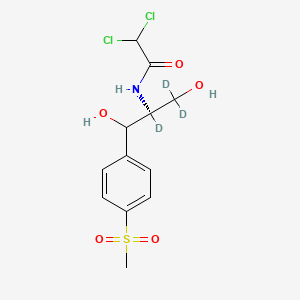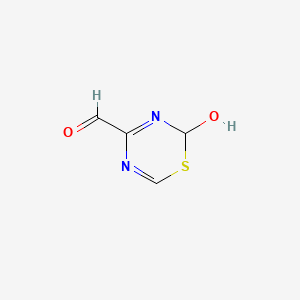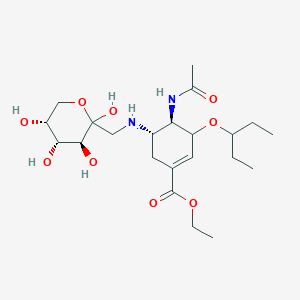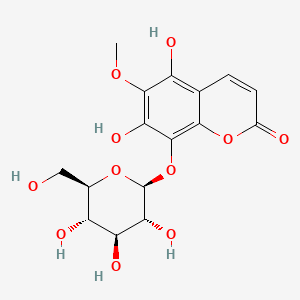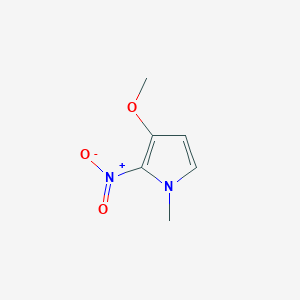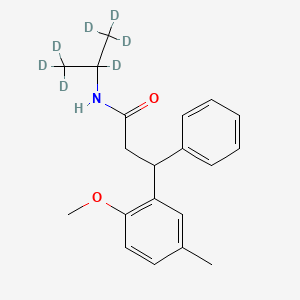
2-Methoxy-5-methyl-N-(1-methylethyl)-Beta-phenyl-benzenepropanamide-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-methyl-N-(1-methylethyl)-Beta-phenyl-benzenepropanamide-d7 is a synthetic compound known for its applications in various scientific research fields. This compound is often used as a reference standard or an impurity marker in pharmaceutical research, particularly related to muscarinic receptor antagonists .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required standards for research applications .
化学反応の分析
Types of Reactions
2-Methoxy-5-methyl-N-(1-methylethyl)-Beta-phenyl-benzenepropanamide-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
2-Methoxy-5-methyl-N-(1-methylethyl)-Beta-phenyl-benzenepropanamide-d7 is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: In studies involving muscarinic receptor antagonists, particularly in understanding their binding mechanisms and effects.
Medicine: As an impurity marker in the development and quality control of pharmaceutical drugs.
Industry: In the production of high-purity chemicals for research and development purposes.
作用機序
The mechanism of action of 2-Methoxy-5-methyl-N-(1-methylethyl)-Beta-phenyl-benzenepropanamide-d7 involves its interaction with specific molecular targets, such as muscarinic receptors. It acts as an antagonist, blocking the action of acetylcholine at these receptors, which can lead to various physiological effects. The pathways involved include the inhibition of signal transduction processes mediated by these receptors .
特性
分子式 |
C20H25NO2 |
|---|---|
分子量 |
318.5 g/mol |
IUPAC名 |
N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C20H25NO2/c1-14(2)21-20(22)13-17(16-8-6-5-7-9-16)18-12-15(3)10-11-19(18)23-4/h5-12,14,17H,13H2,1-4H3,(H,21,22)/i1D3,2D3,14D |
InChIキー |
RVLZASYGBPIYCA-HSNISVEUSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)OC |
正規SMILES |
CC1=CC(=C(C=C1)OC)C(CC(=O)NC(C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


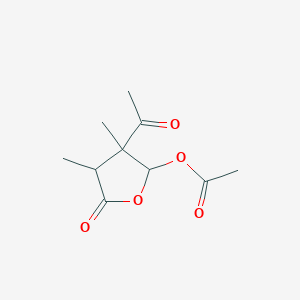
![Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)
![2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione](/img/structure/B13837841.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one](/img/structure/B13837854.png)
